molecular formula C9H7F B3151012 1-Fluoro-3-prop-2-yn-1-ylbenzene CAS No. 70090-72-1

1-Fluoro-3-prop-2-yn-1-ylbenzene

Cat. No. B3151012
CAS RN: 70090-72-1
M. Wt: 134.15 g/mol
InChI Key: PZILCHHNRNOFLV-UHFFFAOYSA-N
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Description

1-Fluoro-3-prop-2-yn-1-ylbenzene is a unique chemical compound used in various scientific studies. It has a molecular weight of 150.15 .

Scientific Research Applications

Fluorescence-Based Materials and Techniques

“1-Fluoro-3-prop-2-yn-1-ylbenzene” is a type of single-benzene-based fluorophore (SBBF), which has an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . These types of fluorophores have been highlighted over the last century throughout various basic research fields and industries . They have ushered in a new era in biology and materials science .

Analytical Techniques

The unique properties of SBBFs make them useful in various analytical techniques . The relationship between the structure of these fluorophores and their photophysical properties can be analyzed both in solution and solid-state .

Imaging Techniques

SBBFs, including “1-Fluoro-3-prop-2-yn-1-ylbenzene”, are also used in imaging techniques . Their fluorescence properties make them ideal for creating contrast and highlighting specific structures or regions in biological and materials science imaging .

Sensing Techniques

The fluorescence properties of SBBFs can be exploited in sensing techniques . These fluorophores can be used to detect changes in their environment, making them useful in a variety of sensing applications .

Materials Science

In the field of materials science, SBBFs are used in the development of new materials . Their unique properties can be used to impart specific characteristics to the materials they are incorporated into .

Biology

In biology, SBBFs are used in a variety of applications, from imaging to sensing . Their ability to fluoresce under certain conditions makes them useful in studying biological structures and processes .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-fluoro-3-prop-2-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZILCHHNRNOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-prop-2-yn-1-ylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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